molecular formula C24H31NO6 B1666084 (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid CAS No. 251454-45-2

(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid

Cat. No. B1666084
M. Wt: 429.5 g/mol
InChI Key: QNDFBOXBUCDYNZ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARH-049020, also known as X-334, is a peroxisome proliferator-activated receptor (PPAR) agonist potentially for the treatment of insulin resistance and type 2 diabetes.

Scientific Research Applications

1. Anticancer Agent Design

A study conducted by Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including compounds related to (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid. These compounds showed promising in vitro cytotoxicity against human cancer cell lines, making them potentially useful in designing new anticancer agents (Kumar et al., 2009).

2. Enantioselective Synthesis

Alonso et al. (2005) described an enantioselective synthesis of a compound structurally related to (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid. The synthesis started from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and included a key reaction of sulfate preparation, illustrating the compound's relevance in enantioselective synthesis processes (Alonso et al., 2005).

3. Solid-Phase Peptide Synthesis

Gaehde and Matsueda (2009) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a compound similar to the query chemical, for use as a handle in the solid-phase synthesis of peptide alpha-carboxamides. This demonstrates the compound's utility in peptide synthesis (Gaehde & Matsueda, 2009).

4. Crystal Structure Analysis

Jankowska et al. (2002) studied the crystal structure of a related compound to understand the role of N-methylation in peptide conformation, highlighting its application in structural biology (Jankowska et al., 2002).

5. Chemical Synthesis

Heydari et al. (2007) reported the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, including those structurally related to the query compound, indicating its role in chemical synthesis processes (Heydari et al., 2007).

6. Stereoselective Synthesis

Yang et al. (2015) synthesized α-amino acid derivatives closely related to the query compound with high stereoselectivity, demonstrating its significance in stereoselective synthesis for pharmaceutical applications (Yang et al., 2015).

properties

CAS RN

251454-45-2

Product Name

(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C24H31NO6/c1-5-29-21(22(26)27)16-18-8-12-20(13-9-18)30-15-14-17-6-10-19(11-7-17)25-23(28)31-24(2,3)4/h6-13,21H,5,14-16H2,1-4H3,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

QNDFBOXBUCDYNZ-NRFANRHFSA-N

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O

SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ARH-049020;  ARH049020;  ARH 049020;  X-334;  X 334;  X334

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid
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(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid
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(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid
Reactant of Route 4
(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid
Reactant of Route 5
(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid
Reactant of Route 6
(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid

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